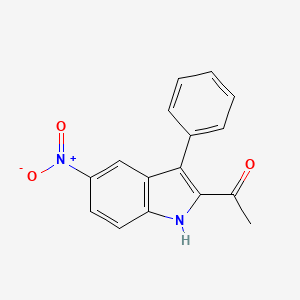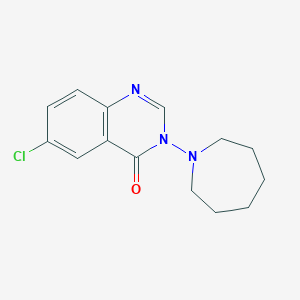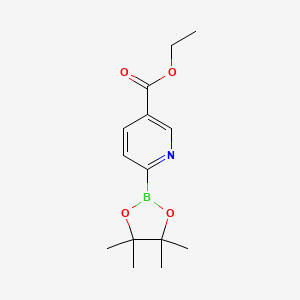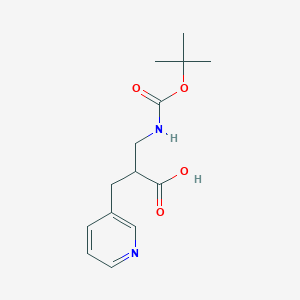![molecular formula C17H13N3O B11843395 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one CAS No. 97789-05-4](/img/structure/B11843395.png)
3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-1-フェニル-1H-ピラゾロ[4,3-c]キノリン-4(5H)-オンは、ピラゾロキノリンオン類に属する複素環式化合物です。これらの化合物は、その多様な生物活性と潜在的な治療用途で知られています。3-メチル-1-フェニル-1H-ピラゾロ[4,3-c]キノリン-4(5H)-オンの独特な構造は、特に医薬品化学と薬理学の分野における科学研究の興味深い対象となっています。
準備方法
合成経路と反応条件: 3-メチル-1-フェニル-1H-ピラゾロ[4,3-c]キノリン-4(5H)-オンの合成には、通常、多成分反応が関与します。一般的な方法の1つは、アルデヒド、1,3-シクロジオン、および5-アミノ-1-フェニル-ピラゾールを反応させることです。 この反応は、多くの場合、ピリジン-2-カルボン酸で触媒され、これは効率的で環境に優しい触媒として機能します 。 反応は、カルボカチオン中間体の形成を経て進行し、穏和な条件下で優れた収率(84-98%)で最終生成物が得られます .
工業生産方法: この化合物の工業生産には、同様の多成分反応が関与する可能性がありますが、より大規模に行われます。 リサイクル可能な触媒と溶媒を使用しない条件を使用すると、生産プロセスの持続可能性とコスト効率を高めることができます .
化学反応の分析
反応の種類: 3-メチル-1-フェニル-1H-ピラゾロ[4,3-c]キノリン-4(5H)-オンは、以下を含む様々な化学反応を受けることができます。
酸化: この化合物は、酸化されてキノリンオン誘導体を形成することができます。
還元: 還元反応により、ジヒドロ誘導体が形成される可能性があります。
置換: 親電子求核置換反応は、ピラゾロキノリンオン環の異なる位置で発生する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン、ハロアルカン、求核試薬(例:アミン、チオール)などの試薬が一般的に使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、様々な置換ピラゾロキノリンオンが含まれ、置換基の性質に応じて異なる生物活性を示す可能性があります .
科学的研究の応用
3-メチル-1-フェニル-1H-ピラゾロ[4,3-c]キノリン-4(5H)-オンは、科学研究においていくつかの応用があります。
化学: これは、より複雑な複素環式化合物を合成するためのビルディングブロックとして機能します。
生物学: この化合物は、酵素阻害剤としての可能性について研究されており、特にキナーゼや細胞シグナル伝達経路に関与する他のタンパク質を標的としています。
作用機序
3-メチル-1-フェニル-1H-ピラゾロ[4,3-c]キノリン-4(5H)-オンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与します。たとえば、サイクリン依存性キナーゼ(CDK)の阻害剤として作用する可能性があります。CDKは、細胞周期調節において重要な役割を果たしています。 この化合物は、酵素の活性部位に結合し、その活性を阻害することにより、癌細胞における細胞周期停止とアポトーシスを引き起こします 。 さらに、炎症性および微生物経路に関与する他のタンパク質と相互作用し、その治療効果に寄与する可能性があります .
類似の化合物:
ピラゾロ[3,4-b]ピリジン: キナーゼ阻害活性と潜在的な抗癌作用で知られています.
ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン: CDK2を選択的に阻害し、癌治療において有望な結果を示しています.
独自性: 3-メチル-1-フェニル-1H-ピラゾロ[4,3-c]キノリン-4(5H)-オンは、その独特の構造的特徴によって際立っており、その特徴により、多様な化学修飾が可能となり、複数の生物学的経路を標的とする可能性があります。 この化合物は、様々な化学反応を受け、異なる誘導体を形成できるため、科学研究や薬物開発における汎用性の高い化合物となっています .
類似化合物との比較
Pyrazolo[3,4-b]pyridine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits selective inhibition of CDK2 and has shown promising results in cancer treatment.
Uniqueness: 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one stands out due to its unique structural features, which allow for diverse chemical modifications and the potential to target multiple biological pathways. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for scientific research and drug development .
特性
CAS番号 |
97789-05-4 |
|---|---|
分子式 |
C17H13N3O |
分子量 |
275.30 g/mol |
IUPAC名 |
3-methyl-1-phenyl-5H-pyrazolo[4,3-c]quinolin-4-one |
InChI |
InChI=1S/C17H13N3O/c1-11-15-16(20(19-11)12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-17(15)21/h2-10H,1H3,(H,18,21) |
InChIキー |
HENBVGAVRDHGBK-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C(=O)NC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol](/img/structure/B11843360.png)



![2-Amino-3-phenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11843378.png)
![tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11843380.png)

![6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11843396.png)

